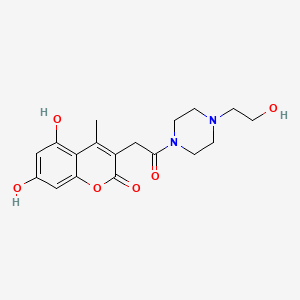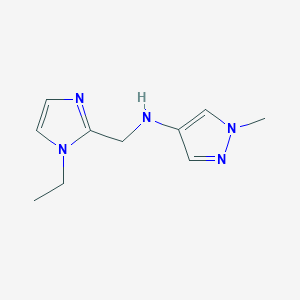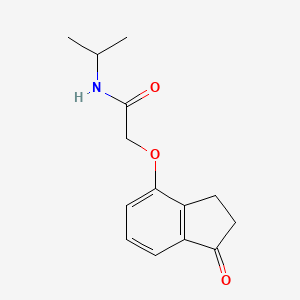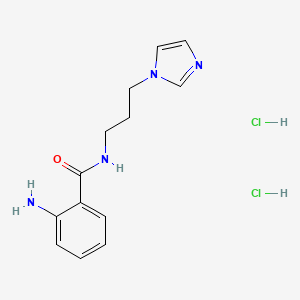
N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride is a chemical compound that features an imidazole ring and a benzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride typically involves the reaction of 3-(1H-imidazol-1-yl)propylamine with 2-aminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, aqueous or organic solvent.
Reduction: Lithium aluminum hydride; conditionsanhydrous ether, reflux.
Substitution: Various nucleophiles; conditionsorganic solvent, room temperature or elevated temperature.
Major Products Formed
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of 2-aminobenzylamine derivatives.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The benzamide group can interact with proteins and nucleic acids, affecting their function. These interactions can lead to various biological effects, including enzyme inhibition, modulation of signaling pathways, and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 3-(1H-Imidazol-1-yl)propionate-1,2,3-13C3 sodium salt
- N-(3-(1H-Imidazol-1-yl)propyl)methanesulfonamide hydrochloride
- 4-(1H-Imidazol-1-yl)phenol
Uniqueness
N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride is unique due to its specific combination of an imidazole ring and a benzamide group. This structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications .
属性
分子式 |
C13H18Cl2N4O |
|---|---|
分子量 |
317.21 g/mol |
IUPAC 名称 |
2-amino-N-(3-imidazol-1-ylpropyl)benzamide;dihydrochloride |
InChI |
InChI=1S/C13H16N4O.2ClH/c14-12-5-2-1-4-11(12)13(18)16-6-3-8-17-9-7-15-10-17;;/h1-2,4-5,7,9-10H,3,6,8,14H2,(H,16,18);2*1H |
InChI 键 |
DECVWDSXBSXNPH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


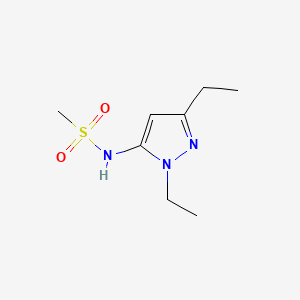

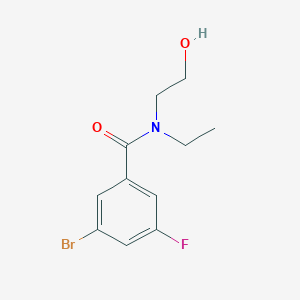
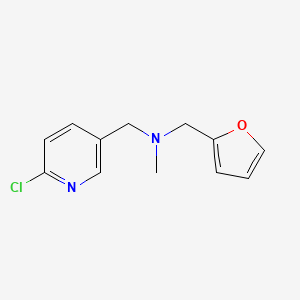

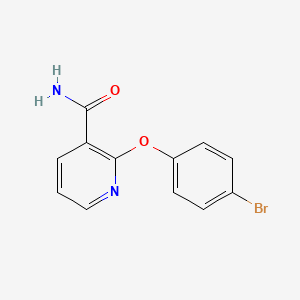
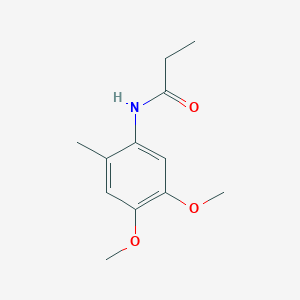
![2-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14898111.png)
![2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14898134.png)
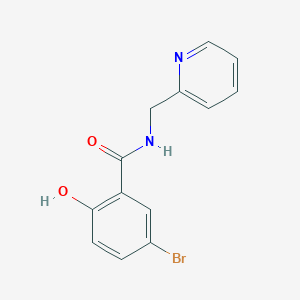
![2-tert-Butyl 4-methyl 6-chloro-1-oxo-1H-pyrrolo[3,4-c]pyridine-2,4(3H)-dicarboxylate](/img/structure/B14898143.png)
